molecular formula C12H14N2O2S B14483289 4-Methylbenzenesulfonamide;pyridine CAS No. 65477-77-2

4-Methylbenzenesulfonamide;pyridine

Cat. No.: B14483289
CAS No.: 65477-77-2
M. Wt: 250.32 g/mol
InChI Key: QDMTXWLIBKBNQD-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonamide;pyridine is a compound that combines the structural features of both 4-methylbenzenesulfonamide and pyridine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The sulfonamide group is known for its presence in many biologically active molecules, while the pyridine ring is a common motif in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonamide;pyridine typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyridine in the presence of a base. The general protocol includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonamide;pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the pyridine ring .

Scientific Research Applications

4-Methylbenzenesulfonamide;pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its sulfonamide and pyridine moieties which are common in pharmaceuticals.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonamide;pyridine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridine ring can interact with various receptors and enzymes in the body. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzenesulfonamide;pyridine is unique due to the combination of the sulfonamide and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research .

Properties

CAS No.

65477-77-2

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-methylbenzenesulfonamide;pyridine

InChI

InChI=1S/C7H9NO2S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H2,8,9,10);1-5H

InChI Key

QDMTXWLIBKBNQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N.C1=CC=NC=C1

Origin of Product

United States

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